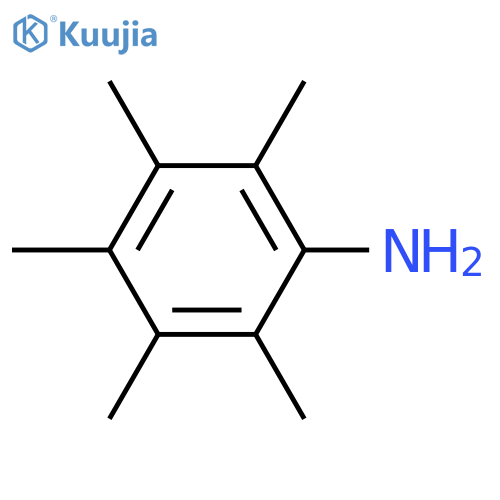Cas no 2243-30-3 (pentamethylaniline)

pentamethylaniline structure
商品名:pentamethylaniline
pentamethylaniline 化学的及び物理的性質
名前と識別子
-
- Benzenamine, 2,3,4,5,6-pentamethyl-
- N-tert-butyl-N-methylaniline
- pentamethylaniline
-
計算された属性
- せいみつぶんしりょう: 163.13621
じっけんとくせい
- 密度みつど: 0.9137 (estimate)
- ゆうかいてん: 152.5°C
- ふってん: 253.03°C (estimate)
- 屈折率: 1.5115 (estimate)
- PSA: 26.02
pentamethylaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1265920-0.25g |
pentamethylaniline |
2243-30-3 | 95% | 0.25g |
$503.0 | 2023-07-10 | |
| Enamine | EN300-1265920-1.0g |
pentamethylaniline |
2243-30-3 | 95% | 1.0g |
$1014.0 | 2023-07-10 | |
| Enamine | EN300-1265920-2.5g |
pentamethylaniline |
2243-30-3 | 95% | 2.5g |
$1988.0 | 2023-07-10 | |
| Enamine | EN300-1265920-10.0g |
pentamethylaniline |
2243-30-3 | 95% | 10.0g |
$4360.0 | 2023-07-10 | |
| Enamine | EN300-1265920-250mg |
pentamethylaniline |
2243-30-3 | 95.0% | 250mg |
$503.0 | 2023-10-02 | |
| Enamine | EN300-1265920-1000mg |
pentamethylaniline |
2243-30-3 | 95.0% | 1000mg |
$1014.0 | 2023-10-02 | |
| A2B Chem LLC | AF53483-100mg |
pentamethylaminobenzene |
2243-30-3 | 95% | 100mg |
$406.00 | 2024-04-20 | |
| Enamine | EN300-1265920-50mg |
pentamethylaniline |
2243-30-3 | 95.0% | 50mg |
$235.0 | 2023-10-02 | |
| A2B Chem LLC | AF53483-1g |
pentamethylaminobenzene |
2243-30-3 | 95% | 1g |
$1103.00 | 2024-04-20 | |
| Aaron | AR00BVX3-1g |
pentamethylaminobenzene |
2243-30-3 | 95% | 1g |
$1420.00 | 2025-01-24 |
pentamethylaniline 関連文献
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750
-
Chuan-Feng Chen Chem. Commun., 2008, 6128-6130
2243-30-3 (pentamethylaniline) 関連製品
- 3102-87-2(2,3,5,6-Tetramethylbenzene-1,4-diamine)
- 1467-35-2(Benzenamine,2,3,4-trimethyl-)
- 98-04-4(Trimethylphenylammonium Iodide)
- 6393-01-7(2,5-Dimethyl-1,4-phenylenediamine)
- 41927-01-9(3,4-Dimethyl-O-phenylenediamine)
- 137-17-7(2,4,5-Trimethylaniline)
- 87-59-2(2,3-Dimethylaniline)
- 2217-45-0(2,3,4,5-Tetramethylaniline)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
推奨される供給者
Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
